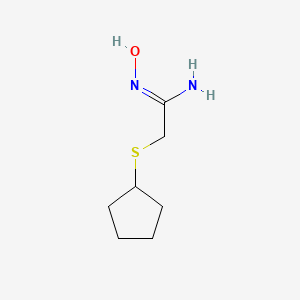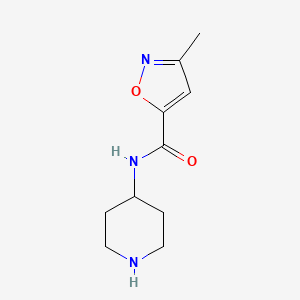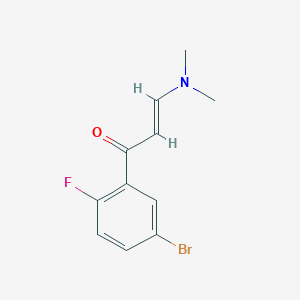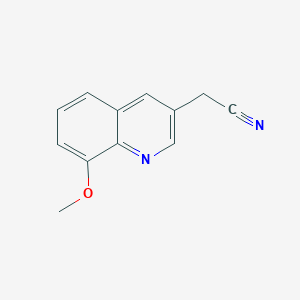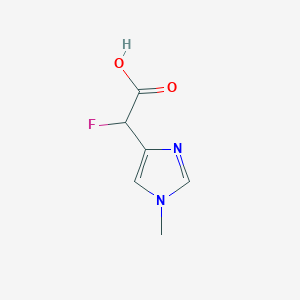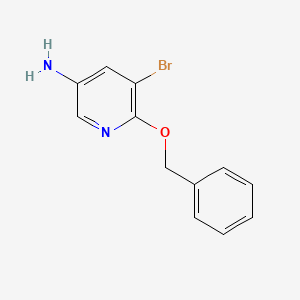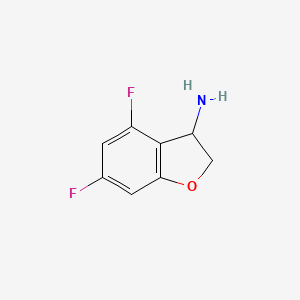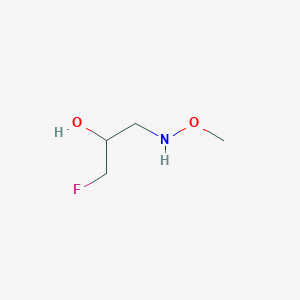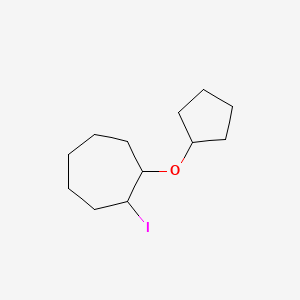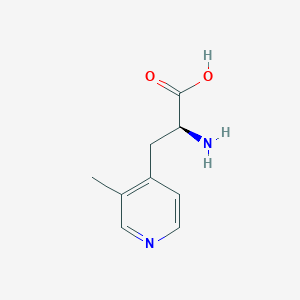
(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 3-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-methylpyridine-4-carboxaldehyde with an appropriate amino acid derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported to produce 2-methylpyridines efficiently .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or sulfonated pyridine derivatives.
Scientific Research Applications
(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. For example, it could inhibit enzyme activity by binding to the active site and preventing substrate access, or it could activate a receptor by mimicking the natural ligand .
Comparison with Similar Compounds
2-amino-3-methylpyridine: A structurally similar compound with a methyl group at the 3-position of the pyridine ring.
2-amino-4-methylpyridine: Another similar compound with the methyl group at the 4-position.
2-aminopyrimidine derivatives: These compounds share the amino group at the 2-position but have a different ring structure.
Uniqueness: (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a methyl group on the pyridine ring can lead to distinct interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-11-3-2-7(6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
ADHDQNCDTKRJGO-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C=CN=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


